Evidence 1: Direct LXR Agonist Activity vs. Inactive Downstream Metabolite
3beta,7alpha-Dihydroxy-5-cholestenoate (the target compound) demonstrates direct agonist activity at Liver X Receptors (LXR), a property completely absent in its direct downstream metabolite, 7alpha-hydroxy-3-oxo-4-cholestenoic acid. In a luciferase assay, the target compound and its precursor (3beta-hydroxycholest-5-en-26-oic acid) activated LXR, while the oxidized product did not [1]. This functional dichotomy is critical: the target compound represents the bioactive LXR ligand, whereas its metabolite is an inactive product of a deactivation pathway [1].
| Evidence Dimension | LXR Agonist Activity |
|---|---|
| Target Compound Data | Active (Qualitative: Activates LXR in luciferase assay) |
| Comparator Or Baseline | 7alpha-Hydroxy-3-oxo-4-cholestenoic acid |
| Quantified Difference | Not Active (Qualitative: Does not activate LXR) |
| Conditions | Luciferase assay; cell line of neural origin |
Why This Matters
Sourcing this specific compound is mandatory for any study requiring an LXR-active oxysterol, as its common, more stable downstream metabolite is functionally inert.
- [1] Ogawa, S., et al. (2009). Cerebrospinal fluid steroidomics: are bioactive bile acids present in brain? The Journal of Biological Chemistry. (Referenced via EuropePMC). View Source
